REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[C:3]=1[OH:10].[Cl:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][C:17]=1[Cl:18].Cl.C(NCC1C(O)=C(C2C=CC(Cl)=C(Cl)C=2)C=C(C2C=CC(Cl)=CC=2)C=1)(C)(C)C>>[Cl:11][C:12]1[CH:13]=[C:14]([C:2]2[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[C:3]=2[OH:10])[CH:15]=[CH:16][C:17]=1[Cl:18] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C=O)=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)B(O)O
|
Name
|
Intermediate 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)NCC=1C(=C(C=C(C1)C1=CC=C(C=C1)Cl)C1=CC(=C(C=C1)Cl)Cl)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=C(C(=CC=C1)C=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |